

Safety Pharmacology Studies with AZD-9164 Bromide: Application Notes and Protocols

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Compound of Interest		
Compound Name:	AZD-9164 bromide	
Cat. No.:	B605786	Get Quote

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Introduction

AZD-9164 bromide is a long-acting, inhaled muscarinic M3 receptor antagonist that was investigated for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] As part of the preclinical safety evaluation, a battery of safety pharmacology studies is conducted to assess the potential adverse effects of a new chemical entity on major physiological systems. This document provides detailed application notes and protocols for the core safety pharmacology studies relevant to a compound like AZD-9164, focusing on the cardiovascular, respiratory, and central nervous systems.

Disclaimer: The quantitative data presented in the following tables are representative examples based on the known pharmacology of muscarinic M3 antagonists and information from related studies. Specific preclinical safety data for AZD-9164 is not publicly available. These examples are for illustrative purposes to guide researchers in designing and interpreting similar studies.

Mechanism of Action: M3 Muscarinic Receptor Antagonism

AZD-9164 acts as a competitive antagonist at the muscarinic M3 receptor.[1][3] In the airways, this leads to bronchodilation by blocking the contractile effects of acetylcholine on airway smooth muscle. However, M3 receptors are also present in other organs, and their blockade

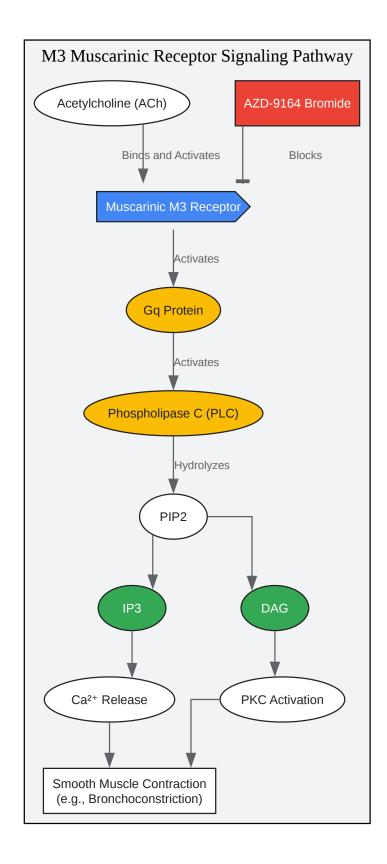




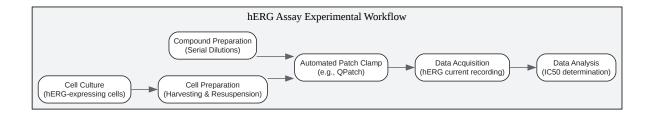


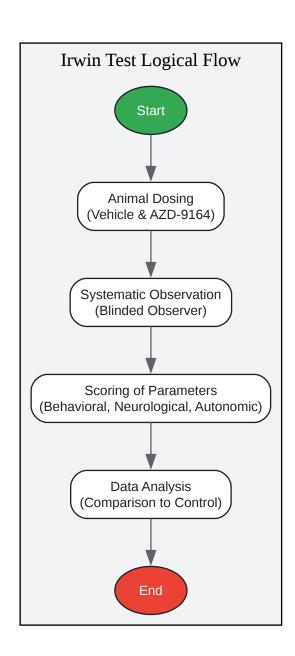
can lead to systemic effects. Understanding this mechanism is crucial for predicting and interpreting potential safety pharmacology findings.











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